molecular formula C11H12BrNO B7891398 6-Bromo-2-isopropylisoindolin-1-one

6-Bromo-2-isopropylisoindolin-1-one

Cat. No.: B7891398
M. Wt: 254.12 g/mol
InChI Key: UPXKJXYOHDPUFI-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropylisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are a group of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

The synthesis of 6-Bromo-2-isopropylisoindolin-1-one can be achieved through several synthetic routes. One common method involves the use of 6-bromoindole as the starting material. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

6-Bromo-2-isopropylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.

Scientific Research Applications

6-Bromo-2-isopropylisoindolin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-Bromo-2-isopropylisoindolin-1-one can be compared with other similar compounds such as:

    6-Bromoindole: A precursor in the synthesis of this compound, which lacks the isopropyl group.

    2-Isopropylisoindolin-1-one: A similar compound without the bromine atom.

    6-Chloro-2-isopropylisoindolin-1-one: A similar compound where the bromine atom is replaced with a chlorine atom.

The uniqueness of this compound lies in the presence of both the bromine atom and the isopropyl group, which can impart distinct chemical and biological properties to the compound .

Properties

IUPAC Name

6-bromo-2-propan-2-yl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXKJXYOHDPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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